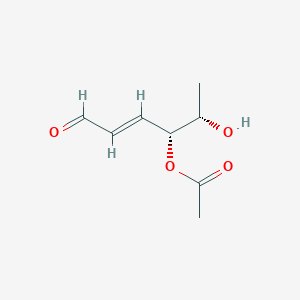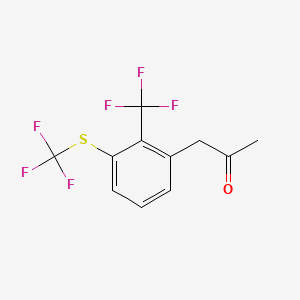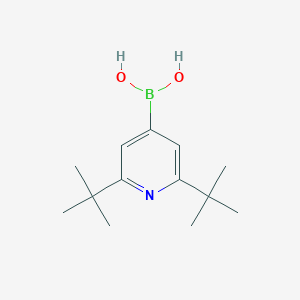
(2,6-Di-tert-butylpyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Di-tert-butylpyridin-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a pyridine ring substituted with two tert-butyl groups at the 2 and 6 positions, and a boronic acid group at the 4 position. The presence of these bulky tert-butyl groups imparts unique steric properties to the molecule, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Di-tert-butylpyridin-4-yl)boronic acid typically involves the borylation of 2,6-di-tert-butylpyridine. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with 2,6-di-tert-butylpyridine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale boronic acid synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: (2,6-Di-tert-butylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, although the presence of bulky tert-butyl groups can influence the reactivity.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products:
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Applications De Recherche Scientifique
(2,6-Di-tert-butylpyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2,6-Di-tert-butylpyridin-4-yl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which can participate in various catalytic cycles. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The bulky tert-butyl groups can influence the steric environment, affecting the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butylpyridine: Lacks the boronic acid group but shares the same pyridine core with tert-butyl substitutions.
2,4,6-Tri-tert-butylpyridine: Another bulky pyridine derivative with three tert-butyl groups.
Phenylboronic Acid: A simpler boronic acid without the bulky pyridine ring.
Uniqueness: (2,6-Di-tert-butylpyridin-4-yl)boronic acid is unique due to the combination of the boronic acid group and the sterically hindered pyridine ring. This makes it particularly useful in reactions where steric effects play a crucial role, such as in selective cross-coupling reactions.
Propriétés
Formule moléculaire |
C13H22BNO2 |
|---|---|
Poids moléculaire |
235.13 g/mol |
Nom IUPAC |
(2,6-ditert-butylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C13H22BNO2/c1-12(2,3)10-7-9(14(16)17)8-11(15-10)13(4,5)6/h7-8,16-17H,1-6H3 |
Clé InChI |
GERJIPNOEIIQCC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


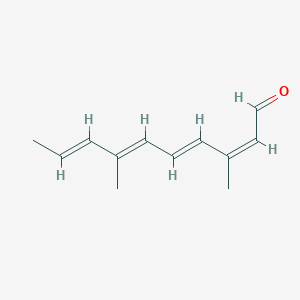
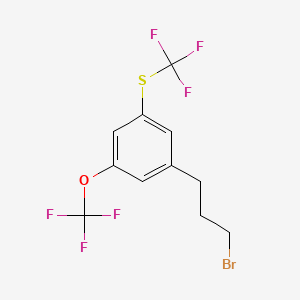

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)


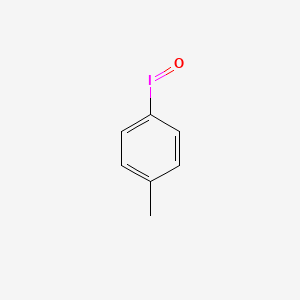

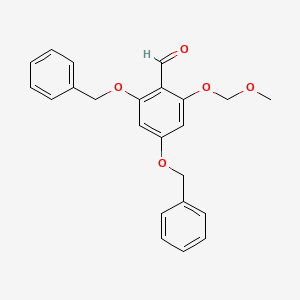
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
